3-(4-chlorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
CAS No.: 866809-66-7
Cat. No.: VC6332258
Molecular Formula: C25H19ClFN3O2
Molecular Weight: 447.89
* For research use only. Not for human or veterinary use.
![3-(4-chlorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline - 866809-66-7](/images/structure/VC6332258.png)
Specification
CAS No. | 866809-66-7 |
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Molecular Formula | C25H19ClFN3O2 |
Molecular Weight | 447.89 |
IUPAC Name | 3-(4-chlorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline |
Standard InChI | InChI=1S/C25H19ClFN3O2/c1-31-22-11-19-21(12-23(22)32-2)30(13-15-4-3-5-18(27)10-15)14-20-24(28-29-25(19)20)16-6-8-17(26)9-7-16/h3-12,14H,13H2,1-2H3 |
Standard InChI Key | HTORCXIJKSGKAS-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC(=CC=C4)F)C5=CC=C(C=C5)Cl)OC |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Analysis
The pyrazolo[4,3-c]quinoline scaffold consists of a quinoline ring fused with a pyrazole moiety at positions 4 and 3. In the target compound, the quinoline nitrogen occupies position 1, while the pyrazole ring is annulated at positions 4 and 3-c, creating a planar, aromatic system conducive to π-stacking interactions . Key substituents include:
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3-(4-Chlorophenyl): A halogenated aryl group enhancing lipophilicity and potential receptor binding.
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5-[(3-Fluorophenyl)methyl]: A benzyl group with meta-fluorine substitution, influencing electronic properties and metabolic stability.
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7,8-Dimethoxy: Electron-donating groups modulating solubility and intramolecular hydrogen bonding.
The molecular formula is C25H19ClFN3O2, with a calculated molecular weight of 463.90 g/mol (derived from analogous structures in PubChem entries ).
Stereoelectronic Properties
Density functional theory (DFT) calculations on related pyrazoloquinolines suggest that the methoxy groups at positions 7 and 8 induce a slight electron-donating effect (+I), while the 4-chlorophenyl and 3-fluorobenzyl groups contribute to a net electron-withdrawing character (−I and −M effects). This electronic profile may enhance binding to biological targets requiring both hydrophobic and polar interactions .
Synthetic Methodologies
KI-Promoted Cyclization
A validated route to pyrazolo[4,3-c]quinolines involves the KI-catalyzed cyclization of 2-(1H-pyrazol-5-yl)anilines with benzyl halides. For the target compound, this would require:
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Precursor Synthesis:
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2-(1H-Pyrazol-5-yl)aniline substituted with 7,8-dimethoxy groups.
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3-Fluorobenzyl bromide as the alkylating agent.
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Cyclization:
Key Reaction Conditions:
Parameter | Value |
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Temperature | 80°C |
Catalyst | KI (20 mol%) |
Solvent | DMF |
Reaction Time | 12–18 h |
Yield | 60–75% |
Friedländer Condensation Adaptations
Alternative routes employ Friedländer condensation between o-aminoaldehydes and pyrazolone derivatives. For example:
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Step 1: Synthesis of 7,8-dimethoxyquinoline-3-carbaldehyde via Pfitzinger reaction.
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Step 2: Condensation with 3-(4-chlorophenyl)-1H-pyrazol-5-amine in acetic acid.
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Step 3: N-Alkylation with 3-fluorobenzyl bromide under basic conditions .
This method offers modularity but requires stringent control over regioselectivity during the alkylation step.
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity
Predicted data (using PubChem analogs ):
Property | Value |
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LogP | 4.2 ± 0.3 |
Aqueous Solubility | 0.02 mg/mL (25°C) |
pKa | 6.8 (pyrazole N-H) |
The high logP value suggests significant membrane permeability, favorable for central nervous system (CNS) targeting.
Comparative Analysis with Structural Analogs
Evt-2966872 (EvitaChem )
A related compound, 2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one, shares the pyrazoloquinoline core but differs in substituents:
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Key Differences:
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Fluorine at position 8 vs. methoxy groups at 7,8.
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3-Chlorobenzyl vs. 3-fluorobenzyl substitution.
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Pharmacological Impact:
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The 8-fluoro group in Evt-2966872 reduces metabolic oxidation but may decrease aqueous solubility.
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PubChem CID 2136907
This analog (3-(4-fluorophenyl)-5-(4-methylbenzyl)-7,8-dimethoxy-pyrazolo[4,3-c]quinoline) highlights the effect of para-substituents:
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4-Methylbenzyl: Enhances metabolic stability compared to halogenated benzyl groups.
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4-Fluorophenyl: Lowers LogP (3.9 vs. 4.2) due to reduced hydrophobicity.
Challenges and Future Directions
Synthetic Optimization
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Regioselectivity: Controlling N- vs. C-alkylation during benzyl halide reactions remains a challenge .
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Purification: Chromatographic separation of diastereomers (if present) requires chiral stationary phases.
Biological Evaluation
Priority areas for future research include:
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In Vitro Profiling: PDE isoform selectivity screening.
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In Vivo Pharmacokinetics: Oral bioavailability and brain-plasma ratio studies.
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Toxicology: Assessment of hERG inhibition and CYP450 interactions.
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